molecular formula C11H12N2OS2 B14918703 n-Ethyl-2-(2-(thiophen-2-yl)thiazol-4-yl)acetamide

n-Ethyl-2-(2-(thiophen-2-yl)thiazol-4-yl)acetamide

Cat. No.: B14918703
M. Wt: 252.4 g/mol
InChI Key: VCEDLJIOAYPFPU-UHFFFAOYSA-N
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Description

n-Ethyl-2-(2-(thiophen-2-yl)thiazol-4-yl)acetamide is a heterocyclic compound that features both a thiazole and a thiophene ring. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of ethylamine with 2-bromoacetylthiophene to form the intermediate, which is then cyclized with thiourea to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

n-Ethyl-2-(2-(thiophen-2-yl)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields thiophene sulfoxides or sulfones, while reduction of the thiazole ring yields dihydrothiazoles .

Scientific Research Applications

n-Ethyl-2-(2-(thiophen-2-yl)thiazol-4-yl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of n-Ethyl-2-(2-(thiophen-2-yl)thiazol-4-yl)acetamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The thiophene ring can participate in electron transfer processes, affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Ethyl-2-(2-(thiophen-2-yl)thiazol-4-yl)acetamide is unique due to its combination of a thiazole and thiophene ring, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in scientific research and industry .

Properties

Molecular Formula

C11H12N2OS2

Molecular Weight

252.4 g/mol

IUPAC Name

N-ethyl-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C11H12N2OS2/c1-2-12-10(14)6-8-7-16-11(13-8)9-4-3-5-15-9/h3-5,7H,2,6H2,1H3,(H,12,14)

InChI Key

VCEDLJIOAYPFPU-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CC1=CSC(=N1)C2=CC=CS2

Origin of Product

United States

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